molecular formula C15H14N2.2Br B178478 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium CAS No. 15302-99-5

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

Cat. No.: B178478
CAS No.: 15302-99-5
M. Wt: 222.28 g/mol
InChI Key: VVCUMCOARYCLHE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazepine ring fused with a phenanthroline moiety, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phenanthrolines and diazepines are reacted in the presence of catalysts and solvents like acetonitrile or dimethylformamide (DMF). The reaction conditions often require elevated temperatures (around 100-150°C) and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where nucleophiles like amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Scientific Research Applications

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium exerts its effects involves interactions with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of enzyme activity, interference with cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenanthroline: A simpler analog without the diazepine ring, commonly used as a ligand in coordination chemistry.

    Diazepine: Lacks the phenanthroline moiety, primarily studied for its pharmacological properties.

    Benzodiazepines: Known for their sedative and anxiolytic effects, structurally related but with different functional groups.

Uniqueness

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUMCOARYCLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165202
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-99-5
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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